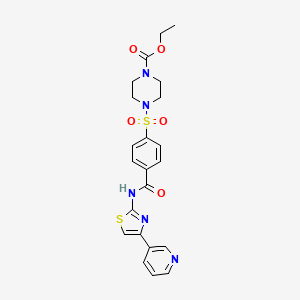

Ethyl 4-((4-((4-(pyridin-3-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

Ethyl 4-((4-((4-(pyridin-3-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked to a sulfonylphenylcarbamoyl-thiazole-pyridine scaffold. The molecule’s structure integrates multiple pharmacophoric elements:

Properties

IUPAC Name |

ethyl 4-[4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O5S2/c1-2-32-22(29)26-10-12-27(13-11-26)34(30,31)18-7-5-16(6-8-18)20(28)25-21-24-19(15-33-21)17-4-3-9-23-14-17/h3-9,14-15H,2,10-13H2,1H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMSCLBLUYVRAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution.

Biological Activity

Ethyl 4-((4-((4-(pyridin-3-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole moiety, a pyridine ring, and a piperazine group. Its molecular formula is , indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms essential for its biological activity.

Research indicates that compounds with similar structural characteristics often act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in regulating the cell cycle. Inhibition of these kinases can lead to reduced cell proliferation, making these compounds promising candidates for cancer therapy .

Biological Activity

-

Anticancer Activity :

- Inhibition of CDKs : this compound has shown potential in inhibiting CDK4 and CDK6, leading to decreased proliferation of cancer cells. Studies have demonstrated that similar thiazole-pyrimidine derivatives effectively inhibit these kinases in vitro .

- Cell Cycle Arrest : Treatment with this compound has been associated with G1 phase arrest in cancer cell lines, indicating its potential utility in halting tumor growth .

- Antimicrobial Activity :

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of CDK4/CDK6 | |

| Cell Cycle Arrest | G1 phase arrest | |

| Antimicrobial | Potential activity against bacteria |

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on various cancer cell lines treated with similar thiazole-based compounds demonstrated a significant reduction in cell viability. The IC50 values for these compounds ranged from 0.5 to 5 µM, suggesting potent anticancer properties . Although specific data for this compound is not directly available, its structural analogs show promise.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the synthesis and evaluation of thiazole derivatives against Mycobacterium tuberculosis. Some derivatives exhibited IC90 values as low as 3.73 µM, highlighting the potential for further development in treating infectious diseases .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the thiazole, phenyl, and piperazine groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Research Findings

Role of Thiazole Substitutions

- Pyridin-3-yl vs. Phenoxyphenyl (Target Compound vs. ): The pyridin-3-yl group in the target compound may enhance hydrogen-bonding interactions with kinases or receptors compared to the phenoxyphenyl group, which increases lipophilicity but reduces solubility . Phenoxyphenyl analogs (e.g., ) are associated with antimicrobial activity due to improved membrane penetration.

Nitrophenyl vs. Pyridinyl (Compound 17 vs. Target Compound) :

Piperazine Modifications

Conformational Analysis

- The piperazine ring in the target compound likely adopts a chair conformation, as observed in structurally similar cinnamoyl-piperazine derivatives (e.g., ). This conformation optimizes steric compatibility with target proteins.

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl 4-((4-((4-(pyridin-3-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?

Methodological Answer: The synthesis involves multi-step reactions, including:

- Piperazine Core Formation : Use tert-butyl piperazine-1-carboxylate derivatives as intermediates, as described in General Procedure A (e.g., coupling with aryl aldehydes under basic conditions) .

- Thiazole-Pyridine Coupling : React 4-(pyridin-3-yl)thiazole-2-amine with activated carbonyl groups (e.g., sulfonyl chlorides or isocyanates) to form carbamoyl linkages .

- Deprotection and Functionalization : Remove tert-butyl groups with trifluoroacetic acid (TFA) and introduce the ethyl carboxylate moiety via nucleophilic substitution .

Key Validation : Monitor reactions via TLC and purify intermediates using column chromatography (e.g., EtOAc/MeOH with 0.25% Et3N) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (MeCN/H2O + 0.1% formic acid) to assess purity (>95%) .

- Spectroscopy : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., piperazine protons at δ 3.2–3.8 ppm, pyridine aromatic signals at δ 8.0–8.5 ppm) and HRMS (exact mass calculated for C23H24N6O5S2: ~552.12) .

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., tert-butyl-protected analogs) to verify stereochemistry .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Wear nitrile gloves, safety goggles, and lab coats due to potential skin/eye irritation (similar to piperazine derivatives) .

- Ventilation : Use fume hoods to avoid inhalation of sulfonyl or carbamoyl byproducts .

- Storage : Store at –20°C under inert gas (N2 or Ar) to prevent hydrolysis of the ethyl carboxylate group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Methodological Answer:

- Core Modifications : Replace the pyridin-3-yl group with pyridin-4-yl or quinoline to enhance target binding (e.g., HDAC6 inhibition as in ).

- Sulfonyl Group Tuning : Substitute the phenylsulfonyl group with heteroaryl sulfonamides (e.g., thiophene-2-sulfonyl) to improve metabolic stability .

- Piperazine Functionalization : Introduce hydroxyethyl or acetyl groups to modulate solubility and blood-brain barrier penetration .

Validation : Test analogs in enzyme inhibition assays (IC50) and measure logP via shake-flask methods .

Q. What strategies address contradictory data in metabolic stability studies?

Methodological Answer:

- In Vitro Models : Use rat liver microsomes (RLM) or human hepatocytes to identify major metabolites (e.g., oxidation of the thiazole ring or piperazine N-dealkylation) .

- Isotope Labeling : Synthesize deuterated analogs (e.g., CD3-piperazine) to track metabolic pathways via LC-MS/MS .

- Species-Specific Differences : Compare rodent vs. human CYP450 isoform activity to resolve discrepancies in clearance rates .

Q. How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to HDAC6 or beta3-adrenergic receptors (align with co-crystal structures from ).

- MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess stability of the sulfonyl-piperazine moiety in the active site .

- QSAR Modeling : Train models on datasets of thiazole-piperazine analogs to predict IC50 and toxicity .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

Methodological Answer:

- Process Optimization : Use flow chemistry for precise control of reaction parameters (temperature, residence time) during carbamoyl coupling .

- Quality Control : Implement in-line FTIR to monitor intermediate formation (e.g., sulfonamide bond at ~1350 cm<sup>−1</sup>) .

- DoE Approaches : Apply factorial design to evaluate the impact of solvent polarity (e.g., DMF vs. THF) on yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.